molecular formula C21H16Cl2N2O5S B11310555 4-Acetyl-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Acetyl-3-methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11310555
M. Wt: 479.3 g/mol
InChI Key: WXEDTOWJUWFOGQ-UHFFFAOYSA-N
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Description

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a chlorophenyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The acetyl and methyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

    5-Fluorouracil: Used as an anticancer agent.

    Cytosine: A component of nucleic acids.

    Thymine: Another nucleic acid component.

Properties

Molecular Formula

C21H16Cl2N2O5S

Molecular Weight

479.3 g/mol

IUPAC Name

(4-acetyl-3-methylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16Cl2N2O5S/c1-12-9-16(7-8-17(12)13(2)26)30-20(27)19-18(23)10-24-21(25-19)31(28,29)11-14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3

InChI Key

WXEDTOWJUWFOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

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